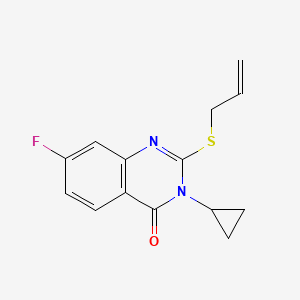
3-Cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds that hold these atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for these reactions and the products that are formed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can influence how the compound is stored, handled, and used .科学的研究の応用
Photochemistry of Fluoroquinolones : A study on the photochemistry of fluoroquinolones, including compounds similar to 3-Cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one, revealed that these compounds undergo substitution and decarboxylation reactions upon irradiation in water. This research contributes to the understanding of the stability and behavior of fluoroquinolones under different environmental conditions (Mella, Fasani, & Albini, 2001).
Antimycobacterial Activities : Novel fluoroquinolones have been synthesized and evaluated for their antimycobacterial activities. These studies are crucial in the development of new treatments for tuberculosis and other mycobacterial infections (Senthilkumar et al., 2009).
Synthesis and Characterization : Research on the synthesis and characterization of related compounds, such as cyclopropyl-3, 4-dihydroquinazolin-2(1H)-one, provides insights into the chemical properties and potential applications of these compounds in pharmaceuticals and other industries (Shetty et al., 2016).
Antibacterial Activities : Studies on fluoroquinolones, including those with cyclopropyl and fluoro substitutions, have shown potent antibacterial activities against various bacterial strains. This research is significant for developing new antibiotics (Kuramoto et al., 2003).
Cyclopropanation Processes : Research on the cyclopropanation of vinyl fluorides, including those with cyclopropyl groups, provides valuable information for the synthesis of enantiopure monofluorinated cyclopropane carboxylates, which have potential applications in medicinal chemistry (Meyer, Froehlich, & Haufe, 2010).
Molecular Docking Studies : Synthesis and evaluation of indole-aminoquinazolines, including those with cyclopropyl groups, have been conducted for anticancer properties. Molecular docking studies suggest potential binding to the ATP region of epidermal growth factor receptors, indicating their application in cancer treatment (Mphahlele et al., 2018).
Photostability Studies : The photostability of fluoroquinolones, such as those with cyclopropyl and fluoro substitutions, has been studied to understand their behavior under UV irradiation, which is important for their stability and efficacy as pharmaceuticals (Matsumoto et al., 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-2-7-19-14-16-12-8-9(15)3-6-11(12)13(18)17(14)10-4-5-10/h2-3,6,8,10H,1,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCPNTMNBXVYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C=CC(=C2)F)C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2982586.png)

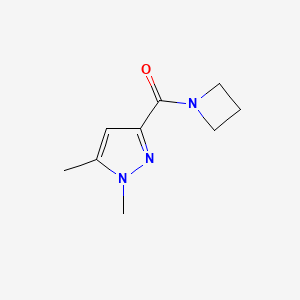
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2982590.png)
![N-(benzo[d]thiazol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2982591.png)
![2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2982593.png)
![2-Ethyl-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982594.png)
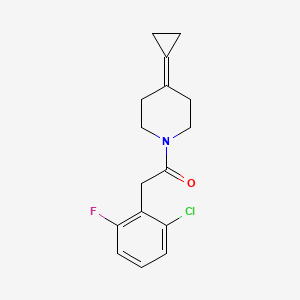
![1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982597.png)
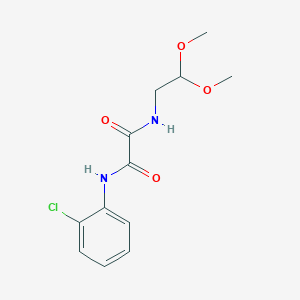
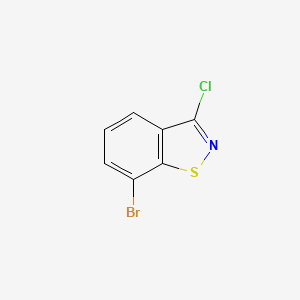
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2982606.png)
![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2982607.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)